molecular formula C8H5ClF3NO B1487269 1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone CAS No. 2231676-64-3

1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone

Cat. No. B1487269
M. Wt: 223.58 g/mol
InChI Key: KGRNCOFLRJJYJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone, or 5-chloro-3-methylpyridine-2-yl-2,2,2-trifluoroethanone, is an organic compound composed of a pyridine ring and a trifluoroethanone moiety. It is an important synthetic intermediate in organic synthesis, and has been widely used in the field of medicinal chemistry. In addition, 5-chloro-3-methylpyridine-2-yl-2,2,2-trifluoroethanone has been studied for its potential applications in the fields of drug discovery, materials science, and biochemistry.

Scientific Research Applications

SYNTHESIS AND ANTIFUNGAL APPLICATIONS

Synthesis and Antifungal Activity : The compound 1-(5-chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone serves as a key intermediate in the synthesis of N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives. These derivatives have shown potent antibacterial and antifungal activities, particularly against gram-positive bacteria like Escherichia coli and Staphylococcus aureus, gram-negative bacteria like Pseudomonas aeruginosa and Bacillus subtilis, and the fungus Candida albicans. The compounds 5b, 5f, 5g, 5h, 5j demonstrated significant antibacterial and antifungal properties, showcasing the compound's potential in pharmaceutical applications (K. Sujatha, Shilpa, R. Gani, 2019).

ANALYTICAL CHEMISTRY APPLICATIONS

Quantification in Drinking Water : The compound has been involved in the improved quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (Mutagen X or MX) in drinking water. The complexity arises from MX's low concentration in drinking water, sensitivity to pH change, and matrix effects. A one-step derivatization procedure using N-methyl-bis-trifluoroacetamide (MBTFA) and analysis by ion trap GC/MS/MS has shown significant advantages, including reduced analysis time and improved detection limits. This application is crucial in the field of disinfection by-product research, particularly for halogenated furanones recognized as emerging drinking water contaminants (C. Kubwabo, B. Stewart, Suzanne A. Gauthier, B.R. Gauthier, 2009).

MATERIAL SCIENCE APPLICATIONS

High-Temperature Polymers : A series of new fluorinated, high-temperature polymers have been developed using derivatives of this compound. Specifically, 1, 1, - bis(p-carboxyphenyl)-2, 2, 2-trifluoroethanol (3FOH), synthesized from p-bromotoluene and ethyl trifluoroacetate, was used to produce these polymers. These polymers exhibit properties desirable in high-performance materials, such as high thermal stability (up to 518 °C in nitrogen), high glass transition temperatures (165 °C to 337 °C), and low dielectric constants (2.64 to 2.99), making them suitable for advanced engineering applications (H. G. Boston, V. Reddy, P. Cassidy, J. W. Fitch, D. Stoakley, A. S. St Clair, 1997).

properties

IUPAC Name

1-(5-chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c1-4-2-5(9)3-13-6(4)7(14)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRNCOFLRJJYJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone
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1-(5-Chloro-3-methylpyridin-2-yl)-2,2,2-trifluoroethanone

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